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Sodium L-glutamate - 16690-92-9

Sodium L-glutamate

Catalog Number: EVT-1194030
CAS Number: 16690-92-9
Molecular Formula: C5H9NNaO4
Molecular Weight: 170.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Disodium L-glutamate is an organic sodium salt that is the disodium salt of L-glutamic acid. It contains a L-glutamate(2-).
One of the FLAVORING AGENTS used to impart a meat-like flavor.
Source and Classification

Sodium L-glutamate is classified as an amino acid derivative and a flavor enhancer. It is produced through fermentation processes primarily using the bacterium Corynebacterium glutamicum, which converts sugars into L-glutamic acid. The sodium salt is formed by neutralizing L-glutamic acid with sodium hydroxide or sodium bicarbonate. Sodium L-glutamate is recognized under various food additive codes, such as E621 in Europe, and has been evaluated for safety by organizations like the Joint FAO/WHO Expert Committee on Food Additives.

Synthesis Analysis

The synthesis of sodium L-glutamate typically involves two main steps:

  1. Production of L-Glutamic Acid: This is achieved through fermentation using Corynebacterium glutamicum. The bacteria metabolize carbon sources (like sucrose) to produce L-glutamic acid. The fermentation process can be optimized by controlling parameters such as pH, temperature, and nutrient availability to maximize yield.
  2. Neutralization: The produced L-glutamic acid is then neutralized with sodium hydroxide or sodium bicarbonate to form sodium L-glutamate. For instance, the reaction can be represented as:
    L Glutamic Acid+NaOHSodium L Glutamate+H2O\text{L Glutamic Acid}+\text{NaOH}\rightarrow \text{Sodium L Glutamate}+\text{H}_2\text{O}

This method ensures high purity and yield of the product, with modern techniques allowing for efficiencies exceeding 85% in some cases .

Molecular Structure Analysis

Sodium L-glutamate has the molecular formula C5H8NNaO4H2OC_5H_8NNaO_4\cdot H_2O, with a molecular weight of approximately 187.13 g/mol. Its structure consists of a central carbon backbone with an amino group (-NH₂), a carboxyl group (-COOH), and a side chain that includes another carboxyl group which contributes to its acidic properties.

Structural Features:

  • Stereochemistry: Sodium L-glutamate exists predominantly in its L-form due to the specific configuration around its chiral center.
  • Hydration: It commonly appears as a hydrate (sodium L-glutamate monohydrate), which affects its solubility and stability.
  • Crystalline Form: The compound typically crystallizes in white crystalline or powder form.
Chemical Reactions Analysis

Sodium L-glutamate participates in various chemical reactions:

  1. Hydrolysis: In aqueous solutions, it can undergo hydrolysis to release free glutamic acid.
  2. Decarboxylation: Under certain conditions (e.g., heating), it can lose carbon dioxide to form gamma-aminobutyric acid (GABA), which has significant neurological implications.
  3. Reactions with Acids: Sodium L-glutamate reacts with strong acids to regenerate L-glutamic acid.

These reactions are crucial for understanding its behavior in biological systems and food chemistry .

Mechanism of Action

Sodium L-glutamate acts primarily as an excitatory neurotransmitter in the central nervous system. It binds to glutamate receptors (such as NMDA and AMPA receptors) on neuronal membranes, facilitating synaptic transmission. The mechanism involves:

  • Receptor Activation: Upon binding, glutamate receptors undergo conformational changes that allow ion channels to open.
  • Ion Flux: This results in an influx of sodium ions (Na⁺) and calcium ions (Ca²⁺), leading to depolarization of the neuron and propagation of electrical signals.
  • Neurotransmission Modulation: Glutamate's role extends beyond excitation; it also influences synaptic plasticity, learning, and memory processes .
Physical and Chemical Properties Analysis

Sodium L-glutamate exhibits several notable physical and chemical properties:

  • Melting Point: 225 - 240 °C
  • Solubility: Highly soluble in water, making it effective as a flavor enhancer.
  • pH: A 5% solution typically has a pH range of 6.7 - 7.2.
  • Specific Rotation: The specific rotation is approximately +24.8° to +25.3° in hydrochloric acid solution.

These properties are critical for its applications in food science and pharmaceuticals .

Applications

Sodium L-glutamate has diverse applications across various fields:

  1. Food Industry: Widely used as a flavor enhancer in soups, sauces, snacks, and processed foods due to its umami taste.
  2. Pharmaceuticals: Employed in formulations for its role as a neurotransmitter precursor.
  3. Biochemical Research: Utilized in studies involving neurotransmission and metabolic pathways.
  4. Animal Feed: Added to animal feed for improving palatability and nutritional value.

The safety profile of sodium L-glutamate has been affirmed by numerous studies, establishing it as a generally recognized safe substance when consumed within established limits .

Introduction to Sodium L-Glutamate

Definition and Chemical Properties of Sodium L-Glutamate

Sodium L-glutamate (C₅H₈NNaO₄), systematically known as monosodium L-glutamate (MSG), is the sodium salt of the naturally occurring L-glutamic acid. This amino acid derivative exists as a white crystalline powder with high water solubility (≥10 g/100 mL at 20°C) and characteristic umami taste perception [3] [5]. Its molecular structure features an α-amino group and two carboxyl groups, with the sodium ion neutralizing one carboxylic acid group. The compound’s stability is temperature-dependent, decomposing at 232°C rather than melting [3].

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₅H₈NNaO₄
CAS Registry Number142-47-2
Molecular Weight169.11 g/mol
Optical Rotation (α)+25.16° (10g/100mL in 2N HCl)
SolubilityHighly water-soluble
Taste ProfileUmami (savory)

Biochemically, sodium L-glutamate’s umami effect stems from its capacity to activate T1R1/T1R3 receptors on the human tongue. This interaction triggers a savory taste perception distinct from traditional basic tastes (sweet, salty, sour, bitter). Research confirms humans metabolize dietary glutamate identically regardless of source (natural or added), with intestinal cells preferentially utilizing it as an energy substrate [2] [7]. Functional MRI studies demonstrate that glutamate enhances saltiness perception via central gustatory processing in temporal brain regions without altering salivary responses [7] [10].

Historical Context: Discovery and Early Applications

The isolation of glutamic acid dates to 1866, when German chemist Karl Ritthausen identified it from wheat gluten hydrolysates. However, the functional significance of its sodium salt emerged in 1908 when Japanese chemist Professor Kikunae Ikeda at Tokyo Imperial University investigated the taste chemistry of kombu seaweed (Laminaria japonica). Ikeda’s pivotal discovery established that glutamate crystals produced a unique "delicious" (umami) taste distinct from known basic tastes [6] [8].

Ikeda partnered with entrepreneur Saburosuke Suzuki to commercialize this finding. In 1909, they launched crystalline monosodium glutamate under the brand Ajinomoto ("essence of taste"), initiating industrial-scale production using wheat gluten hydrolysis. By the 1920s, Ajinomoto products achieved global distribution, revolutionizing culinary practices, particularly in Asian cuisine [6]. Production methods evolved significantly in 1957 when Japanese microbiologist Shukuo Kinoshita developed microbial fermentation using Corynebacterium glutamicum. This innovation replaced extraction with efficient glucose-to-glutamate bioconversion, which remains the dominant manufacturing process today [3].

Global Significance in Food Science and Nutrition

Sodium L-glutamate’s primary application lies in flavor enhancement, reducing salt content while maintaining palatability. Clinical trials demonstrate its efficacy: Vietnamese adults using glutamate-rich seasonings achieved a 46% reduction in urinary sodium excretion (from 6,107 mg/day to 3,277 mg/day) versus 22% in low-glutamate groups, supporting hypertension management without compromising taste satisfaction [10]. This aligns with WHO strategies to combat cardiovascular diseases through sodium reduction.

Table 2: Sodium Reduction Efficacy in Clinical Studies

GroupBaseline Sodium ExcretionWeek 6 Sodium ExcretionReduction
Normal free L-Glutamate6,107 mg/day3,277 mg/day46%*
Low free L-Glutamate5,875 mg/day4,603 mg/day22%*

*Statistically significant (p<0.01)

Beyond culinary uses, sodium L-glutamate serves critical technological functions:

  • Biopharmaceutical Production: In cell culture media, it stabilizes pH and supports mammalian cell metabolism, enhancing recombinant protein yields under GMP standards [9].
  • Drug Formulation: Acts as solubilizer/stabilizer in vaccines and oral medications, masking bitter tastes to improve patient compliance [9].
  • Agricultural Chemistry: Cryoprotectant for algae preservation (e.g., Scenedesmus, Chlorella) at 1–5% concentrations [8].

Table 3: Non-Culinary Industrial Applications

SectorFunctionMechanism
BiomanufacturingCell culture nutrientEnergy substrate for TCA cycle
Vaccine DevelopmentStabilizing excipientPrevents protein degradation
NeuropharmacologyNeurotransmitter research toolNMDA/AMPA receptor ligand
AlgologyCryoprotectant in preservationCellular membrane stabilization

Globally, regulatory bodies including the U.S. FDA (GRAS designation since 1958) and JECFA affirm its safety in food applications. The compound’s self-limiting property prevents excessive consumption—normal dietary use rarely approaches the EFSA’s ADI of 30 mg/kg body weight/day [2] [7]. Its integration into diverse food matrices exemplifies how fundamental chemistry addresses public health challenges through innovative food technology.

Properties

CAS Number

16690-92-9

Product Name

Sodium L-glutamate

IUPAC Name

disodium;(2S)-2-aminopentanedioate

Molecular Formula

C5H9NNaO4

Molecular Weight

170.12 g/mol

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1

InChI Key

UVZZAUIWJCQWEO-DFWYDOINSA-N

SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]

Solubility

Freely soluble in water; practically insoluble in ethanol or ether

Synonyms

Accent
Glutamate, Sodium
Monosodium Glutamate
MSG
Sodium Glutamate
Vestin

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.[Na]

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.[Na]

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